Salsolinol hydrobromide

Parkinson's disease Neurochemistry In vivo microdialysis

Researchers modeling early Parkinson's or reward-pathway disruptions often face confounded results from racemic or wrong-salt-form sourcing. Salsolinol hydrobromide (CAS 38221-21-5) solves this with stereochemically defined (S)-enantiomer hydrobromide, offering reliable solubility (5 mg/mL in water) and solid-state stability. Key advantages: - Enantiopure (S)-form ensures reproducible MAO-A inhibition data (Ki = 31 µM) vs. racemate. - Dual D3R affinity (IC50 = 1.1 µM) and 80-fold MOR selectivity enables clean mesolimbic pathway interrogation. - Documented neuroprotective window (50 µM in SH-SY5Y) supports consistent in vitro assay outcomes.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 38221-21-5
Cat. No. B192326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsolinol hydrobromide
CAS38221-21-5
Synonyms1-methyl-6,7-dihydroxytetrahydroisoquinoline
salsolinol
salsolinol hydrobromide
salsolinol, (+-)-isomer
salsolinol, (S)-isome
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)O)O.Br
InChIInChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1
InChIKeyOGMGXKJQIOUTTB-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salsolinol Hydrobromide (CAS 38221-21-5) | Chemical Identity, Salt Form, and Research-Grade Characterization


Salsolinol hydrobromide (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide, CAS 38221-21-5) is a dopamine-derived tetrahydroisoquinoline alkaloid that exists as an endogenous metabolite in humans and is found in various foods [1]. The hydrobromide salt is the preferred solid form for laboratory use due to its enhanced stability and handling characteristics compared to the free base . Commercially available material is typically specified at ≥96% purity by HPLC and is supplied as a powder requiring desiccated storage at 2–8°C [2]. Its molecular weight is 260.13 g/mol, and it demonstrates aqueous solubility of 5 mg/mL with gentle warming, enabling straightforward preparation of solutions for in vitro and in vivo studies [2]. As a research tool, salsolinol hydrobromide is primarily employed to investigate dopaminergic signaling, opioid receptor modulation, and the role of endogenous neurotoxins in neurodegenerative and addictive disorders [3].

Why Salsolinol Hydrobromide Cannot Be Replaced by Other Tetrahydroisoquinolines or Free Base Forms


Salsolinol hydrobromide occupies a unique niche among dopamine-derived tetrahydroisoquinolines due to its distinct combination of receptor pharmacology, enzymatic interactions, and metabolic fate. Unlike N-methylsalsolinol, which is primarily a potent dopaminergic neurotoxin, salsolinol exhibits a dual profile of moderate neurotoxicity and, at specific concentrations, neuroprotective activity [1]. Furthermore, the hydrobromide salt offers critical advantages over the free base in terms of solid-state stability and reliable aqueous solubility, directly impacting experimental reproducibility . Substituting with racemic (RS)-salsolinol hydrobromide (CAS 59709-57-8) when stereospecific effects are under investigation would confound results, as (R)- and (S)-enantiomers display differential MAO-A inhibitory potency and receptor binding profiles [2]. Therefore, selection of the correct stereoisomer and salt form is not merely a matter of convenience but a determinant of experimental outcome.

Quantitative Differentiation: Salsolinol Hydrobromide vs. Key Comparators


Salsolinol Hydrobromide vs. N-Methyl-(R)-Salsolinol: Differential Impact on Striatal Acetylcholine Levels

Direct head-to-head comparison in rat striatum demonstrates that (R)-salsolinol ((R)-Sal) and N-methyl-(R)-salsolinol ((R)-NMSal) produce quantitatively distinct disruptions of cholinergic tone. While both compounds elevated acetylcholine (ACh) above control, (R)-NMSal induced a significantly greater increase, highlighting salsolinol's less severe perturbation of the striatal DA-ACh balance [1].

Parkinson's disease Neurochemistry In vivo microdialysis

Salsolinol Hydrobromide vs. Salsoline: Comparative Affinity for Dopamine D3 Receptors

Salsolinol (Sal) demonstrates markedly higher affinity for the high-affinity dopamine D3 receptor compared to its close structural analog salsoline (San), a difference attributed to the presence of a methyl group susceptible to inactivation by catechol-O-methyltransferase (COMT) [1]. This differential binding directly translates to distinct pharmacological profiles.

Receptor pharmacology Dopamine signaling Addiction research

(R)-Salsolinol vs. (S)-Salsolinol: Stereospecific Inhibition of Human MAO-A

The (R)-enantiomer of salsolinol acts as a stereoselective competitive inhibitor of human monoamine oxidase A (MAO-A), while the (S)-enantiomer is a significantly weaker inhibitor [1]. This enantioselectivity is a critical consideration for studies involving catecholamine metabolism.

Enzyme inhibition Stereoselectivity Monoamine oxidase

Salsolinol Hydrobromide vs. N-Methyl-Norsalsolinol: Differential Blood-Brain Barrier Permeability In Vivo

Salsolinol is characterized by a prominent blood-brain barrier (BBB), severely limiting its brain penetration after systemic administration. In contrast, N-methyl-norsalsolinol (NMNorsal), a related tetrahydroisoquinoline, readily crosses the BBB and can be detected in brain dialysate [1]. This fundamental difference in central nervous system (CNS) bioavailability dictates the appropriate route of administration for each compound in animal models.

Pharmacokinetics Blood-brain barrier In vivo microdialysis

Optimal Use Cases for Salsolinol Hydrobromide Based on Differentiated Evidence


Investigating Early-Stage Parkinson's Disease Mechanisms (Mild Neurotoxicity Model)

Salsolinol hydrobromide is the preferred tool for modeling the prodromal or early-stage disruptions in Parkinson's disease pathogenesis. Unlike its potent metabolite N-methyl-(R)-salsolinol, which induces severe dopaminergic lesions, salsolinol produces a more moderate elevation of striatal acetylcholine (131.7% of control vs. 239.8% for (R)-NMSal) and a subtler impairment of the dopamine-acetylcholine balance [1]. This allows researchers to study the initial neurochemical events that may precede frank neurodegeneration, such as early cholinergic dysfunction, without the confounding variable of massive cell death. Its limited blood-brain barrier permeability [2] further positions it for experiments using direct intracerebral administration, enabling precise control over local brain concentrations.

Dissecting Dopamine D3 Receptor-Mediated Signaling in Addiction and Reward

For studies focused on the mesolimbic reward pathway, salsolinol hydrobromide offers a clear advantage over other tetrahydroisoquinolines like salsoline. Its high affinity for the dopamine D3 receptor (IC50 = 1.1 µM) and an 80-fold selectivity over opioid receptors [3] make it a valuable probe for isolating D3-mediated effects on neuronal excitability in the ventral tegmental area (VTA) and nucleus accumbens. This is particularly relevant for investigating the neurochemical basis of alcohol craving and reinforcement, where salsolinol is hypothesized to act as an endogenous link between ethanol metabolism and activation of reward circuitry [4].

Studying Stereospecific Regulation of Monoamine Oxidase A (MAO-A)

Experiments designed to understand the stereochemical requirements for MAO-A inhibition should utilize enantiopure (R)-salsolinol hydrobromide rather than the racemic mixture. The (R)-enantiomer is a documented stereoselective competitive inhibitor of human MAO-A (Ki = 31 µM), while the (S)-enantiomer is a much weaker inhibitor [5]. Employing a defined enantiomer is essential for accurately interpreting effects on dopamine and serotonin metabolism, particularly in studies exploring how endogenous or exogenous salsolinol might modulate neurotransmitter levels in the brain.

In Vitro Neuroprotection and Cell Signaling Studies

Salsolinol hydrobromide is a suitable agent for in vitro investigations into the dual neurotoxic/neuroprotective potential of dopamine metabolites. Studies have shown that at a concentration of 50 µM, both (R)- and (S)-salsolinol enantiomers exhibit neuroprotective properties toward human dopaminergic SH-SY5Y neuroblastoma cells [6]. This makes the compound a useful tool for probing the cellular signaling pathways (e.g., Akt, MAPK/ERK) that may mediate these opposing effects, providing insight into how the brain balances endogenous toxin defense mechanisms. Its defined solubility of 5 mg/mL in water facilitates accurate dosing in cell culture media .

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